4-Amino-3,5-dimethyl-3-ethylpiperidine
Description
4-Amino-3,5-dimethyl-3-ethylpiperidine is a substituted piperidine derivative featuring an amino group and alkyl substituents (methyl and ethyl groups) at positions 3 and 5 of the six-membered saturated ring. Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
3-ethyl-3,5-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-9(3)6-11-5-7(2)8(9)10/h7-8,11H,4-6,10H2,1-3H3 |
InChI Key |
YECOFTHXCMGRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC(C1N)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-Amino-3,5-dimethyl-3-ethylpiperidine and analogous compounds from the evidence:
Key Observations :
- Ring Type : The piperidine core (saturated) offers conformational flexibility, unlike aromatic pyridine or triazole rings, which may influence binding affinity in drug design .
- Substituent Effects : Alkyl groups (methyl/ethyl) in the target compound enhance lipophilicity compared to halogenated derivatives (e.g., dichloro/difluoro in pyridine), which increase electronegativity and reactivity .
- Functional Groups: The amino group in all compounds provides a site for derivatization (e.g., Schiff base formation in triazoles ), but nitro or carboxylic acid groups (in benzoic acid derivatives) introduce distinct reactivity .
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